Structural Differentiation: Unsubstituted Piperazine NH vs. 4-Substituted Analogs
The target compound possesses a free secondary amine (piperazine NH), whereas the most widely explored analogs in CCR5 antagonist series bear 4-substituents (e.g., 4-methoxyphenyl, 4-methylpiperidinyl-sulfonyl, or 4-(4-methoxyphenyl) groups) . This free NH provides one additional hydrogen-bond donor (HBD) relative to these analogs, altering the HBD count from 0–1 to 1–2. The CCR5 antagonist pharmacophore model explicitly requires a basic nitrogen center for salt-bridge interaction with Glu283, and the unsubstituted piperazine may influence the pKa and orientation of this critical basic center [1]. This structural distinction has direct implications for both biological target engagement and chemical derivatization strategies.
| Evidence Dimension | Number of hydrogen-bond donor atoms in the piperazine core |
|---|---|
| Target Compound Data | 2 (amide NH + piperazine NH) |
| Comparator Or Baseline | 1 (amide NH only) for most 4-substituted piperazine CCR5 antagonists such as N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
| Quantified Difference | +1 HBD in the target compound |
| Conditions | Structural comparison based on standard chemical topology; no direct binding assay comparing HBD contributions for this exact compound. |
Why This Matters
Hydrogen-bond donor count critically influences solubility, permeability, and target binding geometry—affecting both in vitro assay behavior and in vivo pharmacokinetics—making HBD count a key differentiator for procurement decisions.
- [1] Liu T, Weng Z, Dong X, Chen L, Ma L, Cen S, et al. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. PLoS One. 2013;8(1):e53636. Pharmacophore model containing one basic nitrogen center. View Source
